2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the class of octahydrocyclopenta[c]pyrroles. These compounds are characterized by their bicyclic structure, which includes a cyclopentane ring fused with a pyrrole ring. The presence of the amine functional group in 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine enhances its potential reactivity and biological activity.
This compound can be synthesized through various methods, including classical organic synthesis techniques and more modern approaches such as organocatalysis. Its structural and functional properties make it relevant in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine is classified as:
The synthesis of 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The purification of the final product is critical, often involving techniques such as recrystallization or chromatography.
The molecular structure of 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine consists of:
The molecular formula is , with a molecular weight of approximately 165.25 g/mol. The compound's structural representation can be derived from its IUPAC name, indicating its specific arrangement of atoms.
2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
The mechanism of action for 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine primarily involves its interaction with biological targets, particularly in therapeutic contexts. It has been studied for its role as an antagonist of retinol-binding protein 4 (RBP4), which plays a crucial role in retinol transport within the body. By inhibiting RBP4, this compound may help modulate retinol levels and has potential applications in treating diseases related to retinol metabolism .
Relevant data regarding these properties can be obtained through experimental studies or computational chemistry methods.
2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine has several potential applications:
The 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine scaffold serves as a privileged structure in designing ligands for diverse therapeutic targets. Its structural attributes underpin several key advantages in bioactive molecule development:
Stereochemical Precision: The defined stereochemistry at the 4-amine position (often endo or exo relative to the bicyclic system) enables precise optimization of target binding. For instance, in retinol-binding protein 4 antagonists, the endo-4-amine configuration was critical for occupying a hydrophobic subpocket, yielding nanomolar affinity. Stereospecific synthesis of exo-4-azido derivatives allowed development of potent oxazolidinone antibiotics with enhanced ribosomal binding [1] [10].
Conformational Restriction: The [3.3.0]bicyclic framework reduces rotatable bonds compared to monocyclic or linear analogs, entropically favoring target binding. This rigidity was exploited in calcium channel blockers, where the scaffold maintained optimal distance between the 4-amine pharmacophore and aryl head groups, improving voltage-gated channel selectivity [2] [3].
Biological Target Versatility: Modifications at the 4-amine or bridgehead positions enable tailored interactions across protein classes:
Table 1: Therapeutic Applications of 2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine Derivatives
Therapeutic Area | Target Protein | Key Structural Modification | Biological Outcome |
---|---|---|---|
Ophthalmology | Retinol-Binding Protein 4 | 5-Pyrimidine-4-carboxylic acid appendage | >90% plasma RBP4 reduction in vivo [1] |
Neuropathic Pain | Histamine H3 Receptor | N-Morpholinopropyl side chain | Ki = 6.5 nM; formalin-induced pain inhibition [8] |
Oncology | SHP2 Phosphatase | 4-(2-Pyridyl)phenyl head group | Allosteric inhibition; antitumor activity [5] |
Infectious Diseases | Bacterial 23S rRNA | Oxazolidinone fused to exo-4-acetamide derivative | MIC = 0.25 µg/mL vs M. tuberculosis [10] |
The medicinal chemistry journey of octahydrocyclopenta[c]pyrrole derivatives reflects iterative scaffold optimization across three decades:
Early Exploration (1990s–2000s): Initial studies focused on unsubstituted octahydrocyclopenta[c]pyrrole as a conformational mimic of piperidine/morpholine. Early patents disclosed 4-amino derivatives as calcium channel blockers, exemplified by compounds with 4-fluorophenyl or benzyl sulfonyl groups. These demonstrated voltage-gated channel modulation for pain management but exhibited suboptimal metabolic stability [2] [3]. The scaffold’s synthetic accessibility via Pd-catalyzed aminations or reductive aminations facilitated library expansion [1] [10].
Functionalization Breakthroughs (2010–2015): Strategic incorporation of the 2-methyl group marked a significant advancement. This substituent:(a) Enhanced steric shielding of the 4-amine, reducing oxidative deamination.(b) Introduced a chiral center for diastereoselective synthesis.(c) Modulated lipophilicity (Δlog P ≈ +0.4).Simultaneously, stereocontrolled synthetic routes emerged, such as asymmetric hydrogenation and resolution via N-Boc derivatives. These advances enabled the discovery of A1120—a 2-methyl-4-amine RBP4 antagonist with improved human liver microsomal stability (100% remaining after 30 min vs 3% for predecessors) [1] [6].
Modern Applications (2015–Present): Scaffold hybridization and modeling-driven design yielded clinical candidates:
Table 2: Evolution of Key 2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine Derivatives
Time Period | Representative Compound | Innovation | Impact |
---|---|---|---|
Pre-2010 | Unsubstituted 4-amines | Calcium channel blockade | Proof of concept for CNS applications [3] |
2010–2015 | A1120 | 2-Methyl group; anthranilic acid appendage | 75% serum RBP4 reduction; microsomal stability [1] |
2015–Present | Compound 33 (RBP4) | Pyrimidine-4-carboxylate isostere | Picomolar affinity; >90% plasma RBP4 lowering [1] |
2015–Present | Oxazolidinone 2a | endo-5-Hydroxy with acetamide side chain | MIC = 0.25 µg/mL vs M. tuberculosis [10] |
The scaffold’s synthetically tractable nature continues to drive innovation. Recent methods leverage transition-metal catalysis for C–N coupling at the 4-position, enantioselective ketone reductions for endo/exo-alcohols, and click chemistry for triazole derivatization [1] [10]. These advances position 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine as a cornerstone in next-generation drug design across therapeutic areas.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: